molecular formula C4H2ClNO2S B2379002 3-Chloro-2-nitrothiophene CAS No. 33786-78-6

3-Chloro-2-nitrothiophene

Cat. No.: B2379002
CAS No.: 33786-78-6
M. Wt: 163.58
InChI Key: DMRGXGMRGIFNDW-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of both chlorine and nitro groups on the thiophene ring makes this compound a valuable intermediate in organic synthesis and various chemical reactions.

Scientific Research Applications

3-Chloro-2-nitrothiophene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

Target of Action

niger . These compounds likely interact with various proteins or enzymes within these organisms, disrupting their normal function.

Mode of Action

It is suggested that similar compounds, such as 2-chloro-3,5-dinitrothiophene, may involve a nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring, leading to displacement of halogen . This interaction could potentially alter the function of the target proteins or enzymes, leading to the observed biological effects.

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may interfere with the function of sulfur-containing proteins or simpler thiols inside the cell . This could potentially disrupt a variety of biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.

Result of Action

Based on its mode of action, it can be inferred that the compound may disrupt the function of target proteins or enzymes, potentially leading to cell death or other biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-nitrothiophene. For instance, the compound’s solubility can affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity.

Safety and Hazards

3-Chloro-2-nitrothiophene is classified as dangerous. It is fatal if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life and has long-lasting effects .

Future Directions

The demand for thiophene chemicals, including 3-Chloro-2-nitrothiophene, is increasing across various industries due to its versatile applications and evolving technological advancements . The global market for 2-nitrothiophene, a related compound, is expected to expand from an estimated market size of US$ 29.6 billion in 2023 to US$ 37.72 billion by 2033 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrothiophene can be synthesized through several methods. One common approach involves the nitration of 3-chlorothiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-nitrothiophene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Electrophilic Substitution: Halogens (e.g., bromine) or sulfonating agents (e.g., sulfur trioxide) in the presence of a Lewis acid catalyst.

Major Products:

    Nucleophilic Substitution: Substituted thiophenes with various functional groups.

    Reduction: 3-Chloro-2-aminothiophene.

    Electrophilic Substitution: Halogenated or sulfonated thiophenes.

Comparison with Similar Compounds

    2-Chloro-3-nitrothiophene: Similar structure but with different positional isomerism.

    3-Bromo-2-nitrothiophene: Bromine atom instead of chlorine, affecting reactivity and properties.

    2-Nitrothiophene: Lacks the chlorine atom, leading to different chemical behavior.

Uniqueness: 3-Chloro-2-nitrothiophene is unique due to the combined presence of both chlorine and nitro groups on the thiophene ring. This combination enhances its reactivity and makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-chloro-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRGXGMRGIFNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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